molecular formula C12H17ClN2O B3021630 N-Phenyl-3-piperidinecarboxamide hydrochloride CAS No. 521969-45-9

N-Phenyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B3021630
CAS No.: 521969-45-9
M. Wt: 240.73 g/mol
InChI Key: ZTANSINWWGVKJA-UHFFFAOYSA-N
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Description

N-Phenyl-3-piperidinecarboxamide hydrochloride is a chemical scaffold of significant interest in medicinal chemistry and early-stage pharmacological research. This compound features an embedded N-arylpiperidine-3-carboxamide structure, which has been identified as a key pharmacophore in the development of novel bioactive molecules. Research indicates that this core scaffold shows promise in diverse areas. It has been identified as a hit compound in high-throughput screens for inducing a senescence-like phenotype in human melanoma cells, suggesting potential as a tool for studying anticancer mechanisms . Furthermore, structural analogues of this compound have demonstrated high binding affinity and selectivity for sigma-1 receptors, which are implicated in neuropathic pain, neurodegenerative disorders, and psychiatric diseases . The piperidine-3-carboxamide moiety is crucial for this activity, with studies showing a high degree of enantioselectivity where the (S)-configured enantiomer exhibits significantly enhanced potency . Additional research into related N-phenylpiperidine-1-carboxamide derivatives has also explored their potential as novel analgesics targeting the mu-opioid receptor (MOR) . This product is provided for early discovery research purposes. Buyer is responsible for confirming product identity and/or purity. All sales are final. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

N-phenylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTANSINWWGVKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585856
Record name N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521969-45-9, 173987-10-5
Record name 3-Piperidinecarboxamide, N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521969-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylpiperidine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

N-Phenyl-3-piperidinecarboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships, and various case studies that highlight its potential therapeutic applications.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the reaction of piperidine derivatives with phenyl isocyanate. This reaction leads to the formation of the carboxamide functional group, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Table 1: Key Structural Features of this compound

FeatureDescription
Chemical FormulaC12_{12}H16_{16}ClN1_{1}O
Molecular Weight227.72 g/mol
Functional GroupsAmide, Aromatic
Basic StructurePiperidine ring with phenyl group

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce cellular senescence in melanoma cells, specifically the A375 cell line. The effective concentration (EC50_{50}) for inducing senescence was found to be 1.24 µM, while the half-maximal inhibitory concentration (IC50_{50}) for antiproliferative activity was 0.88 µM .

Table 2: Anticancer Activity Data

CompoundEC50_{50} (µM)IC50_{50} (µM)
N-Phenyl-3-piperidinecarboxamide1.240.88

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. In particular, it has shown promising activity against cathepsin K (Cat K), an enzyme implicated in bone resorption and osteoporosis. The introduction of a benzylamine group to the piperidine skeleton significantly enhanced its inhibitory potency, with some derivatives achieving IC50_{50} values as low as 13.52 µM .

Case Studies

  • Melanoma Treatment : A study focused on the effects of this compound on human melanoma cells revealed that the compound not only inhibited cell proliferation but also induced a senescence-like phenotype without significant cytotoxicity to normal cells . This highlights its potential as a therapeutic agent in cancer treatment.
  • Bone Resorption : Another research effort evaluated several piperidine derivatives for their ability to inhibit Cat K, with findings indicating that this compound and its analogs could serve as effective agents in treating osteoporosis by reducing bone resorption .

Scientific Research Applications

Therapeutic Applications

1. Central Nervous System Disorders

N-Phenyl-3-piperidinecarboxamide hydrochloride serves as a selective antagonist for tachykinin NK3 receptors, which are implicated in various central nervous system (CNS) disorders. Its potential therapeutic applications include:

  • Anxiety and Depression : Research indicates that compounds targeting NK3 receptors may alleviate symptoms of anxiety and depression by modulating neuropeptide signaling pathways .
  • Psychotic Disorders : The compound shows promise in treating conditions such as schizophrenia, where dysregulation of neuropeptides plays a role .
  • Pain Management : The antagonistic properties of this compound may also be beneficial in managing chronic pain conditions, including neuropathic pain and inflammatory pain syndromes .

2. Pharmacological Studies

Recent studies have highlighted the pharmacokinetic properties of this compound, indicating good bioavailability and efficacy in preclinical models. Its selective action on NK3 receptors positions it as a candidate for further development into pharmaceuticals aimed at treating complex CNS disorders .

Agricultural Applications

1. Herbicide Development

This compound has been explored as an active ingredient in herbicides. Its chemical structure allows for effective control of unwanted vegetation, particularly in crops like rice and soybeans. The compound's mode of action is characterized by selective inhibition of weed growth without adversely affecting crop yield .

Case Studies and Research Findings

StudyFocusFindings
Beller et al. (2023)Synthesis of Piperidine DerivativesDeveloped methods for synthesizing biologically active piperidines, including derivatives relevant to CNS disorders .
US6040316A PatentNK3 Receptor AntagonismDemonstrated the efficacy of compounds like this compound in treating anxiety, depression, and pain through NK3 receptor modulation .
KR20170029535A PatentHerbicide CompositionHighlighted the effectiveness of piperidine derivatives in controlling unwanted vegetation, showcasing their agricultural potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • Piperidine ring : A six-membered nitrogen-containing heterocycle.
  • Carboxamide group : At the 3-position of the piperidine ring.
  • N-Phenyl substituent : Attached to the carboxamide nitrogen.
  • Hydrochloride salt : Improves aqueous solubility and stability.

Comparison Table

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Notes References
N-Phenyl-3-piperidinecarboxamide hydrochloride C₁₂H₁₇ClN₂O 252.73 (est.) 3-piperidinecarboxamide, N-phenyl, HCl Hypothesized: CNS targeting, receptor modulation
N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide HCl C₂₃H₂₅ClN₂O₂ 408.91 4-piperidinyl, phenethyl, furan-3-carboxamide Fentanyl analog; opioid receptor agonist
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl C₁₂H₂₃ClN₂O₂ 262.78 3-piperidinecarboxamide, 3-hydroxycyclohexyl Potential CNS or metabolic enzyme modulator
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl C₈H₁₂ClF₃N₂O 244.64 Pyrrolidine (5-membered ring), trifluoromethyl Agrochemicals, synthetic intermediates
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl C₁₂H₁₈ClN₃O 255.75 2-piperidinecarboxamide, pyridinylmethyl Unspecified; likely receptor binding studies

Detailed Comparisons

Pharmacological Activity
  • Fentanyl Analogs (e.g., ) : N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-3-carboxamide HCl shares structural motifs with opioids, including a piperidine ring and aromatic substituents. Its furan-3-carboxamide group and phenethyl chain enhance µ-opioid receptor binding, distinguishing it from N-Phenyl-3-piperidinecarboxamide HCl, which lacks these modifications .
Solubility and Stability
  • Hydrochloride Salts : All listed compounds utilize HCl salts to enhance solubility. For example, N-(3-Pyridinylmethyl)-2-piperidinecarboxamide HCl (MW 255.75) has comparable solubility to the target compound, though pyridine’s basicity may further influence pH-dependent stability .

Q & A

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes). Validate predictions with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Phenyl-3-piperidinecarboxamide hydrochloride
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